(S)-Mandelonitrile

Kinetic Resolution Lipase Biocatalysis Chiral Separation

(S)-Mandelonitrile (CAS 28549-12-4) is the (S)-enantiomer of mandelonitrile, an aromatic cyanohydrin formed by the addition of hydrogen cyanide to benzaldehyde. It belongs to the class of α-hydroxynitriles and serves as a chiral intermediate in the synthesis of optically active mandelic acid derivatives, pharmaceuticals, and agrochemicals.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 28549-12-4
Cat. No. B1211926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Mandelonitrile
CAS28549-12-4
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C#N)O
InChIInChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H/t8-/m1/s1
InChIKeyNNICRUQPODTGRU-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Mandelonitrile (CAS 28549-12-4): Chiral Cyanohydrin Building Block for Asymmetric Synthesis and Biocatalysis


(S)-Mandelonitrile (CAS 28549-12-4) is the (S)-enantiomer of mandelonitrile, an aromatic cyanohydrin formed by the addition of hydrogen cyanide to benzaldehyde. It belongs to the class of α-hydroxynitriles and serves as a chiral intermediate in the synthesis of optically active mandelic acid derivatives, pharmaceuticals, and agrochemicals [1]. The compound possesses a stereogenic center bearing both hydroxyl and nitrile functional groups, enabling its use as a versatile building block in asymmetric transformations and as a substrate for enantioselective enzymes [2].

Why (S)-Mandelonitrile Cannot Be Replaced by Its (R)-Enantiomer or Racemate in Chiral Applications


Generic substitution with racemic mandelonitrile or the (R)-enantiomer is not feasible in applications requiring stereochemical fidelity. The (S)-enantiomer exhibits distinct reactivity and selectivity profiles in both enzymatic and chemical transformations. For instance, nitrilases and hydroxynitrile lyases demonstrate pronounced enantioselectivity toward (S)-mandelonitrile, leading to different product distributions and kinetic efficiencies compared to the (R)-form [1]. Furthermore, the (S)-enantiomer is the preferred substrate for certain industrial biocatalysts and serves as a key precursor for (S)-mandelic acid, a chiral resolving agent and pharmaceutical intermediate for which no comparable large-scale biocatalytic process currently exists [2]. Substitution with the racemate would compromise enantiomeric purity and downstream process yields, making the procurement of the optically pure (S)-form essential.

Quantitative Differentiation of (S)-Mandelonitrile vs. (R)-Mandelonitrile and Racemate: Key Performance Metrics


Enantioselectivity in Lipase-Catalyzed Kinetic Resolution: (S)-Mandelonitrile Acetate vs. (R)-Mandelonitrile

In the lipase-catalyzed transesterification of racemic mandelonitrile, the (S)-enantiomer is preferentially converted to its acetate derivative with substantially higher enantiomeric excess (ee) compared to the unreacted (R)-mandelonitrile. Under conventional orbital shaker conditions, (S)-mandelonitrile acetate was obtained with >98% ee, whereas the residual (R)-mandelonitrile exhibited only 51% ee [1]. This differential selectivity, consistent with Kazlauskas' rule, demonstrates the preferential recognition of the (S)-configuration by Candida antarctica lipase B.

Kinetic Resolution Lipase Biocatalysis Chiral Separation

Kinetic Efficiency in Engineered S-Selective Hydroxynitrile Lyases: kcat/Km for (S)-Mandelonitrile vs. (R)-Mandelonitrile

Engineered variants of S-selective hydroxynitrile lyase (HNL) exhibit striking kinetic discrimination between the enantiomers of mandelonitrile. For the HNL30 variant, the catalytic efficiency (kcat/Km) for (S)-mandelonitrile was 480 mM⁻¹ min⁻¹, while the corresponding value for (R)-mandelonitrile was only 3.6 mM⁻¹ min⁻¹, yielding an enantioselectivity value (E) of 133 in favor of the (S)-enantiomer [1]. The HNL54 variant showed a more moderate S-selectivity with an E-value of 4.9 (kcat/Km: 39.3 vs. 8.1 mM⁻¹ min⁻¹).

Enzyme Kinetics Hydroxynitrile Lyase Biocatalyst Engineering

Product Distribution in Nitrilase-Catalyzed Hydrolysis: (S)-Mandelonitrile Yields Amide vs. Acid from (R)-Enantiomer

The arylacetonitrilase from Pseudomonas fluorescens EBC191 exhibits divergent product profiles when hydrolyzing the individual enantiomers of mandelonitrile. The wild-type enzyme converts (R,S)-mandelonitrile to (R)-mandelic acid and (S)-mandeloamide in a ratio of approximately 4:1, indicating that the (S)-enantiomer is preferentially directed toward amide formation rather than acid formation [1]. This differential reaction outcome is further modulated by point mutations; for example, the Trp164Ala variant of the homologous A. faecalis nitrilase shifts product specificity, converting (R,S)-mandelonitrile preferentially to (S)-mandeloamide [1].

Nitrilase Enantioselective Hydrolysis Mandelic Acid Synthesis

Enzymatic Synthesis Yield and Enantiomeric Excess: (S)-Mandelonitrile from Sorghum bicolor Hydroxynitrile Lyase

An inexpensive biocatalytic method for preparing (S)-mandelonitrile utilizes the (S)-oxynitrilase activity present in etiolated shoots of Sorghum bicolor. The reaction of benzaldehyde with hydrogen cyanide in diisopropyl ether yields (S)-mandelonitrile with a chemical yield of approximately 90% and an enantiomeric excess of ca. 90% [1]. While the literature reports enzymatic syntheses of (R)-mandelonitrile with ee values exceeding 98% using other HNLs [2], the Sorghum method provides a cost-effective alternative for generating moderately high enantiopurity (S)-mandelonitrile.

Biocatalytic Synthesis Hydroxynitrile Lyase Asymmetric Cyanation

Comparative Enantiomeric Excess in Nitrilase Variants: (S)-Mandelic Acid Production from (S)-Mandelonitrile vs. (R)-Mandelic Acid from Racemate

A large set of nitrilase variants derived from Pseudomonas fluorescens EBC191 was evaluated for the enantioselective hydrolysis of (R,S)-mandelonitrile. Single point mutations were sufficient to generate variants that produce (R)-mandelic acid with an enantiomeric excess (ee) of up to 91%, whereas variants producing (S)-mandelic acid achieved a maximum ee of only 47% [1]. This asymmetric performance reflects the inherent challenge in achieving high S-selectivity with this nitrilase scaffold, underscoring the value of starting from optically pure (S)-mandelonitrile for efficient (S)-mandelic acid synthesis.

Protein Engineering Enantioselective Hydrolysis Mandelic Acid

Structural Basis of Enantioselectivity: X-ray Crystallographic Evidence for Exclusive (S)-Mandelonitrile Binding in Hydroxynitrile Lyase

The X-ray crystal structure of the hydroxynitrile lyase from Hevea brasiliensis (HbHNL) in complex with mandelonitrile (PDB ID: 1YB6, resolution 1.54 Å) provides direct structural evidence for enantioselective binding. Consistent with the known selectivity of the enzyme, only the S-enantiomer of mandelonitrile was observed bound in the active site [1]. The structural analysis reveals specific interactions that discriminate against the (R)-enantiomer, rationalizing the enzyme's >99.5% enantiomeric excess in (S)-mandelonitrile synthesis [2].

Structural Biology Enzyme-Substrate Complex Enantiorecognition

Optimal Applications of (S)-Mandelonitrile (CAS 28549-12-4) in Biocatalysis and Chiral Synthesis


Enzymatic Synthesis of (S)-Mandelic Acid and (S)-Mandeloamide via Nitrilase-Catalyzed Hydrolysis

As demonstrated by the divergent product distribution in nitrilase reactions, (S)-mandelonitrile serves as a critical substrate for producing (S)-mandelic acid and (S)-mandeloamide [1]. The wild-type P. fluorescens EBC191 nitrilase converts (S)-mandelonitrile preferentially to (S)-mandeloamide (product ratio acid:amide ≈ 4:1 favoring R-acid), and engineered variants can further tune this selectivity [2]. This makes (S)-mandelonitrile indispensable for accessing (S)-mandelic acid derivatives, which are used as chiral resolving agents and pharmaceutical intermediates. Given that no large-scale biocatalytic process for (S)-mandelic acid currently exists [3], starting from optically pure (S)-mandelonitrile offers a strategic advantage for developing such processes.

Biocatalytic Synthesis of Chiral Cyanohydrins Using S-Selective Hydroxynitrile Lyases

The high enantioselectivity of engineered S-HNLs (E-value up to 133 for HNL30) makes (S)-mandelonitrile an excellent substrate for mechanistic studies and for the synthesis of structurally related chiral cyanohydrins [4]. The structural evidence from HbHNL-mandelonitrile complexes [5] provides a blueprint for rational enzyme engineering to improve S-selectivity further. This application is particularly relevant for pharmaceutical and agrochemical synthesis, where chiral cyanohydrins are key building blocks [6].

Lipase-Catalyzed Kinetic Resolution for Preparative Separation of (S)-Mandelonitrile

The >98% ee achieved for (S)-mandelonitrile acetate in lipase-catalyzed transesterification, compared to only 51% ee for the residual (R)-mandelonitrile, demonstrates that (S)-mandelonitrile can be efficiently resolved from racemic mixtures using Candida antarctica lipase B [7]. This method is scalable and provides a cost-effective route to obtaining enantiopure (S)-mandelonitrile for downstream applications, especially when combined with microwave irradiation to reduce reaction times.

Plant-Based Biocatalytic Synthesis Using Sorghum bicolor Hydroxynitrile Lyase

The use of Sorghum bicolor shoot meal as a source of (S)-oxynitrilase offers an inexpensive and sustainable method for preparing (S)-mandelonitrile with ~90% yield and ~90% ee [8]. This approach is particularly suited for academic research, small-scale production, or applications where moderate enantiopurity is acceptable. It provides an alternative to more costly enzymatic or chemical asymmetric synthesis methods.

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